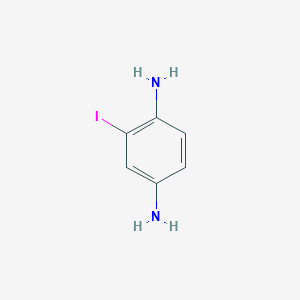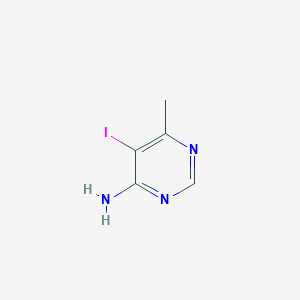
3,3'-联噻吩
描述
3,3’-Bithiophene is a chemical compound with the molecular formula C8H6S2 . It is also known by other names such as 3,3’-Dithienyl and 3-thiophen-3-ylthiophene . The molecular weight of 3,3’-Bithiophene is 166.3 g/mol .
Synthesis Analysis
A series of 3,3’-dialkyl-2,2’-bithiophenes (DAT2s) has been synthesized by the nickel-catalyzed Kumada coupling of 2-bromo-3-alkylthiophene with 2-(3-alkylthienyl) magnesium bromide . Another synthesis method involves a Stille reaction .
Molecular Structure Analysis
The molecular structure of 3,3’-Bithiophene can be represented by the SMILES string c1cc(cs1)-c2ccsc2 . The InChI representation is InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3’-Bithiophene include a molecular weight of 166.3 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 165.99109254 g/mol . The topological polar surface area is 56.5 Ų . It has 10 heavy atoms and a complexity of 99.8 .
科学研究应用
3,3'-联噻吩:科学研究应用的全面分析
电子学与光电子学: 3,3'-联噻吩因其优异的光电子性能而闻名。 它是表现出良好到优异光电子特性的有机小分子的骨架,这在电子器件的开发中至关重要 .
电池的有机电极: 在储能领域,3,3'-联噻吩衍生物已被用于制造用于电池的有机电极。 这些电极表现出显着的循环稳定性和良好的倍率性能,这对高性能电池至关重要 .
医药与制药科学: 该化合物也已在医药领域找到应用,例如作为阿尔茨海默病细胞病变的标记物进行测试。 它的衍生物用于各种催化反应,这些反应在药物合成中非常重要 .
有机光伏: 由于其光电子性能,3,3'-联噻吩也用于合成有机光伏电池材料,为太阳能技术发展做出贡献。
有机晶体管: 该化合物具有导电性,使其适合用于有机晶体管,有机晶体管是柔性电子产品的基本组成部分。
传感器技术: 3,3'-联噻吩基传感器正在探索其检测各种化学物质的潜力,利用该化合物的响应性电学特性。
催化: 在催化领域,3,3'-联噻吩衍生物用作各种化学反应的催化剂,包括用于生产精细化学品和药物的反应。
材料科学: 3,3'-联噻吩的结构和电子性质使其成为开发具有特定机械或电子特性的先进材料的宝贵材料。
安全和危害
3,3’-Bithiophene should be handled with care to avoid dust formation. Breathing in the mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Relevant Papers
There are several relevant papers on 3,3’-Bithiophene. One paper discusses the synthesis of n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis (3,4-difluorothien-2-yl)ethene (4FTVT) via direct arylation polycondensation . Another paper discusses the synthesis of 4,4’-dimethoxy-3,3’-bithiophene .
作用机制
Target of Action
3,3’-Bithiophene is a heterocyclic aromatic compound that is primarily used in the field of organic electronics . It is a key component in the synthesis of hole transport materials for perovskite solar cells . Therefore, its primary targets are the electronic structures within these devices.
Mode of Action
3,3’-Bithiophene interacts with its targets through its unique electronic properties. It is used as a building block in the synthesis of hole transport materials, which are crucial for the efficient operation of perovskite solar cells . The compound’s ability to facilitate the movement of positive charges (holes) within these materials is central to its mode of action .
Biochemical Pathways
While 3,3’-Bithiophene is primarily used in electronic applications, it is also found in nature as a secondary metabolite in plants belonging to the family Asteraceae . These naturally occurring thiophenes are part of the plant’s chemical defense mechanism . .
Result of Action
In the context of perovskite solar cells, the use of 3,3’-Bithiophene derivatives as hole transport materials has resulted in power conversion efficiencies of up to 9.73% . This demonstrates the compound’s effectiveness in facilitating the movement of positive charges within these devices .
Action Environment
The action of 3,3’-Bithiophene is influenced by various environmental factors. For instance, in perovskite solar cells, the performance of 3,3’-Bithiophene-based hole transport materials can be affected by factors such as temperature, light intensity, and the presence of moisture . Additionally, the compound’s stability and efficacy can be influenced by the conditions under which it is stored and used.
属性
IUPAC Name |
3-thiophen-3-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQEGBHNXAHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185613 | |
| Record name | 3,3'-Bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3172-56-3 | |
| Record name | 3,3'-Bithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3'-bithiophene?
A1: The molecular formula of 3,3'-bithiophene is C8H6S2, and its molecular weight is 166.27 g/mol. []
Q2: What are the key spectroscopic features of 3,3'-bithiophene?
A2: While the provided abstracts don't detail specific spectroscopic data for the unsubstituted 3,3'-bithiophene, they highlight the use of various techniques for characterization. These include:
- NMR Spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , ]
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and provides information about the elemental composition. []
- X-ray Crystallography: Reveals the solid-state structure and packing arrangements of 3,3'-bithiophene derivatives. [, , , ]
Q3: What is unique about the structure of 3,3'-bithiophene compared to its isomer, 2,2'-bithiophene?
A3: While both isomers consist of two thiophene rings linked together, they differ in the position of the inter-ring bond. 3,3'-Bithiophene exhibits a higher degree of flexibility compared to the more planar 2,2'-bithiophene. This structural difference affects their self-association behavior in solution and the gas phase. []
Q4: What makes 3,3'-bithiophene a suitable scaffold for chiral catalysts?
A4: The 3,3'-bithiophene framework can exist as stable atropisomers – stereoisomers arising from restricted rotation around a single bond. This inherent chirality makes it an attractive scaffold for designing chiral ligands and catalysts. [, , , , , ]
Q5: What types of chiral catalysts have been developed based on the 3,3'-bithiophene scaffold?
A5: Researchers have synthesized various chiral ligands and catalysts incorporating the 3,3'-bithiophene unit, including:
- Bis(oxazolines) (BOX): These ligands, coordinated with Cu(I), demonstrate enantioselectivity in cyclopropanation reactions. []
- Phosphine Oxides (BITIOPOs): These compounds, acting as Lewis bases, activate trichlorosilyl derivatives to serve as chiral Lewis acids in reactions like allylation and aldol reactions. [, , ]
- Phosphines (BITIOPs): These ligands, complexed with Ru(II) and Rh(I), catalyze asymmetric hydrogenations of various substrates with high enantiomeric excesses. [, , ]
Q6: How does the structure of the 3,3'-bithiophene-based catalyst influence its catalytic activity and selectivity?
A6: The steric and electronic properties of substituents on the 3,3'-bithiophene core significantly influence the catalyst's performance.
- Steric Effects: Bulky substituents can enhance enantioselectivity by creating a more defined chiral environment around the metal center. [, ]
- Electronic Effects: Electron-donating or -withdrawing substituents can tune the electron density at the metal center, affecting the catalyst's activity and selectivity. [, ]
Q7: How has computational chemistry been employed in the study of 3,3'-bithiophene and its derivatives?
A7: Computational studies have provided valuable insights into the properties and behavior of 3,3'-bithiophene-based compounds:
- Density Functional Theory (DFT) calculations: Used to determine the absolute configuration of diastereoisomers by analyzing Vibrational Circular Dichroism (VCD) spectra. []
- DFT calculations: Employed to understand the enantiomerization process and identify transition state structures in chiral BITIOPOs. []
- DFT and Marcus theory: Used to investigate charge diffusion kinetics in thiophene-based hole-transporting materials for perovskite solar cells. []
Q8: What are the potential applications of 3,3'-bithiophene derivatives in materials science?
A8: 3,3'-Bithiophene derivatives have shown promise in various material science applications:
- Organic Semiconductors: They are used as building blocks for conjugated polymers with potential applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). [, ]
- Hole-Transporting Materials (HTMs): Some derivatives, particularly those with a swivel-cruciform configuration, exhibit potential as HTMs in perovskite solar cells. [, , ]
- Red-Emissive Dyes: Thiophene-fused tropylium ions containing 3,3'-bithiophene units exhibit strong absorption in the visible region and red fluorescence, making them promising candidates for optoelectronic applications. []
Q9: How does the stability of 3,3'-bithiophene derivatives affect their applications?
A9: The stability of 3,3'-bithiophene derivatives can be influenced by factors such as:
- Substituents: The nature and position of substituents can impact the compound's stability under various conditions (thermal, oxidative, etc.). [, , ]
- Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, can enhance stability and influence the material's morphology and charge transport properties. []
Q10: How do modifications to the 3,3'-bithiophene core affect the properties of its derivatives?
A10: Modifying the 3,3'-bithiophene core allows for fine-tuning the properties of its derivatives:
- Introducing Substituents: Adding various substituents at different positions on the thiophene rings can alter the electronic properties, solubility, and steric hindrance of the molecule, ultimately impacting its activity and selectivity in catalytic applications. [, , , , ]
- Varying the Linking Group: Replacing the single bond between the thiophene rings with other linkers, such as fused rings or conjugated systems, can influence the planarity, conjugation length, and electronic properties of the compound, affecting its optoelectronic properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


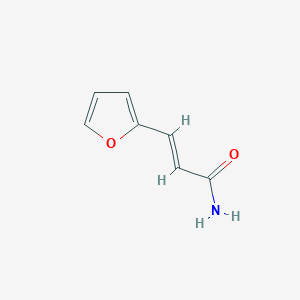
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
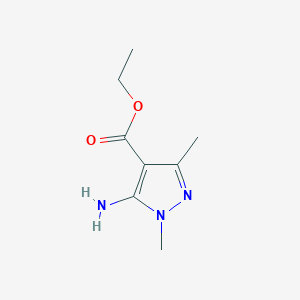
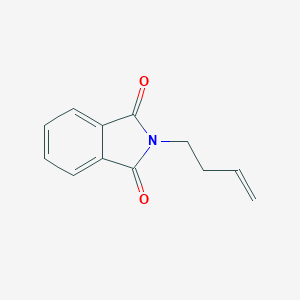
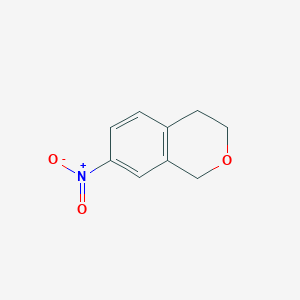
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
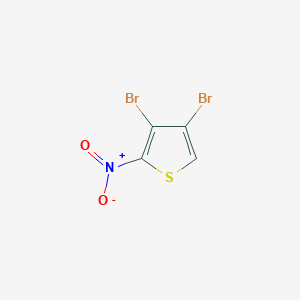
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
